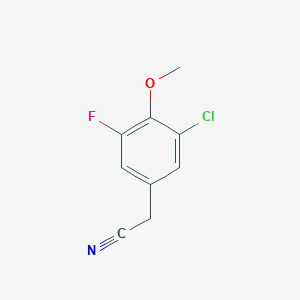

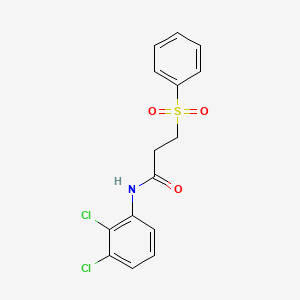

![molecular formula C18H19FN2O5S B3003048 N-(4-乙基-5-氧代-2,3,4,5-四氢苯并[f][1,4]恶杂环庚-7-基)-3-氟-4-甲氧基苯磺酰胺 CAS No. 926032-11-3](/img/structure/B3003048.png)

N-(4-乙基-5-氧代-2,3,4,5-四氢苯并[f][1,4]恶杂环庚-7-基)-3-氟-4-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a chemically synthesized molecule that may have potential biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, benzenesulfonamide derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase enzymes, which are key targets in anti-inflammatory therapy . Similarly, benzenesulfonamides bearing the oxadiazole moiety have been prepared and tested for anti-HIV and antifungal activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of appropriate sulfonamido precursors with various reagents to introduce different functional groups that can modulate the biological activity of the compounds. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase selectivity . Another approach involves the reaction of alkyl carboxylic acid hydrazides with carbon disulfide and potassium hydroxide to prepare compounds with the oxadiazole moiety .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of specific substituents can significantly affect the potency and selectivity of these compounds. For instance, the introduction of a fluorine atom can enhance the selectivity for COX-2 over COX-1, which is desirable for reducing side effects associated with COX-1 inhibition . The oxadiazole moiety is another structural feature that can be incorporated into benzenesulfonamides to explore new biological activities .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of these compounds can be tailored by introducing different functional groups. For example, the synthesis of compounds with anti-HIV and antifungal activities involved the use of triethylamine and dimethylaminopyridine to synthesize secondary benzenesulfonamides and bis-benzenesulfonamides . The specific chemical reactions and conditions used in the synthesis can greatly influence the yield and purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their practical application. These properties can be influenced by the molecular structure and the presence of specific substituents. For example, the introduction of a fluorine atom can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in biological systems . The use of fluorescent labeling reagents, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, for high-performance liquid chromatography indicates the importance of analytical techniques in characterizing these compounds .

科学研究应用

抗癌潜力

- 与 N-(4-乙基-5-氧代-2,3,4,5-四氢苯并[f][1,4]恶杂环庚-7-基)-3-氟-4-甲氧基苯磺酰胺 结构相似的化合物显示出显着的抗癌潜力。具体来说,具有相似磺酰胺成分的氨基噻唑-芍药酚衍生物已显示出对人胃腺癌和结直肠腺癌细胞系的高抗癌活性。这表明类似化合物在癌症治疗研究中具有潜力 (Tsai 等,2016).

激酶抑制剂开发

- 苯并恶杂环庚,一种与所讨论的化学结构相关的核心成分,已被用于激酶抑制剂的开发,特别是在 mTOR 抑制剂的背景下。这表明在开发针对激酶活性调节的疾病的靶向治疗中具有潜在应用 (Naganathan 等,2015).

药物化学中的有机催化

- 涉及氟代羟吲哚和恶杂环庚(包括苯并恶杂环庚衍生物)的有机催化反应已被开发用于构建手性分子。这突出了该化合物在合成具有潜在药用应用的复杂分子中的相关性 (Li 等,2019).

碳酸酐酶抑制剂开发

- 与所讨论化合物相关的恶杂环庚基磺酰胺已显示出对人碳酸酐酶的强抑制作用。这表明在开发抑制剂用于调节碳酸酐酶活性有益的疾病中具有潜在的研究应用 (Sapegin 等,2018).

癌症治疗的光动力疗法

- 具有苯并恶杂环庚衍生物的化合物已被研究其在光动力疗法中的潜力,这是一种用于治疗癌症的方法。这表明相关化合物在开发新的癌症疗法中可能的应用 (Pişkin 等,2020).

抗菌和抗增殖剂

- N-乙基-N-甲基苯磺酰胺衍生物,具有相似的磺酰胺结构,已显示出有效的抗菌和抗增殖特性。这表明在开发新的抗菌和癌症治疗剂方面具有潜在应用 (El-Gilil,2019).

属性

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-3-21-8-9-26-16-6-4-12(10-14(16)18(21)22)20-27(23,24)13-5-7-17(25-2)15(19)11-13/h4-7,10-11,20H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLAQESQPQVYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

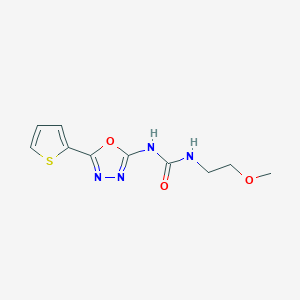

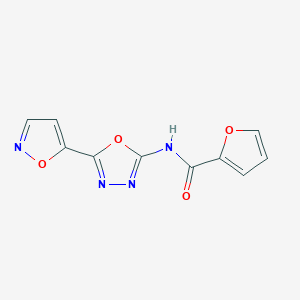

![2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide](/img/structure/B3002966.png)

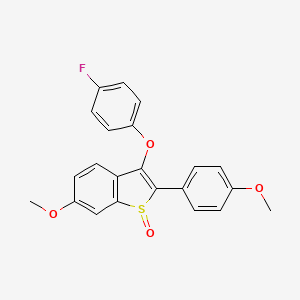

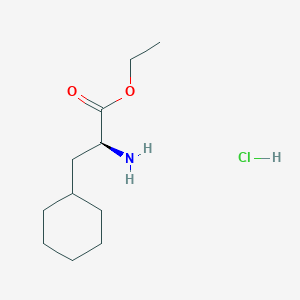

![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3002968.png)

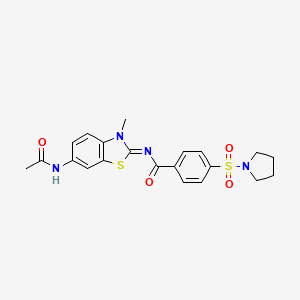

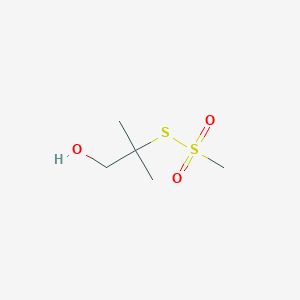

![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3002974.png)

![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)

![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)